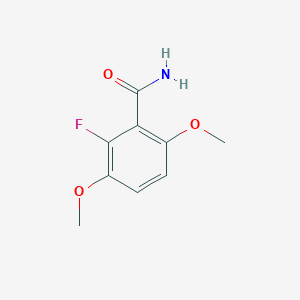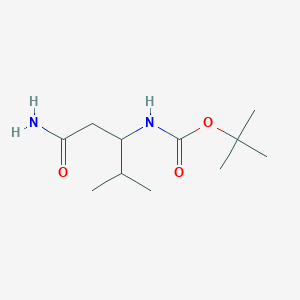![molecular formula C9H13N3O5 B13839318 1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3’-Amino-3’-deoxy-5-methyl-Uridine is a purine nucleoside analogue known for its broad antitumor activity. This compound is particularly significant in the field of medicinal chemistry due to its potential as an anticancer and antiviral agent. It functions by inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research and treatment .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Amino-3’-deoxy-5-methyl-Uridine typically involves the modification of uridine. One common method includes the introduction of an amino group at the 3’ position and a methyl group at the 5’ position of the uridine molecule. This process often requires the use of protecting groups to ensure selective reactions at the desired positions. The reaction conditions usually involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the hydrogenation steps .
Industrial Production Methods
Industrial production of 3’-Amino-3’-deoxy-5-methyl-Uridine follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反応の分析
Types of Reactions
3’-Amino-3’-deoxy-5-methyl-Uridine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The amino group can be substituted with other functional groups to create analogues with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various analogues of 3’-Amino-3’-deoxy-5-methyl-Uridine, each with unique biological activities. These products are often tested for their efficacy in inhibiting cancer cell growth and viral replication .
科学的研究の応用
3’-Amino-3’-deoxy-5-methyl-Uridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogues.
Biology: The compound is studied for its role in DNA synthesis and repair mechanisms.
Medicine: It is being investigated as a potential therapeutic agent for cancer and viral infections.
作用機序
The mechanism of action of 3’-Amino-3’-deoxy-5-methyl-Uridine involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The compound targets enzymes involved in DNA replication, such as DNA polymerase, and disrupts the normal function of these enzymes, leading to cell death .
類似化合物との比較
Similar Compounds
2’-Deoxyuridine: Another nucleoside analogue with similar properties but lacks the amino group at the 3’ position.
5-Methyluridine: Similar to 3’-Amino-3’-deoxy-5-methyl-Uridine but without the amino group at the 3’ position.
3’-Amino-3’-deoxyuridine: Lacks the methyl group at the 5’ position.
Uniqueness
3’-Amino-3’-deoxy-5-methyl-Uridine is unique due to the presence of both an amino group at the 3’ position and a methyl group at the 5’ position. This unique structure contributes to its potent antitumor and antiviral activities, making it a valuable compound in medicinal chemistry .
特性
分子式 |
C9H13N3O5 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H13N3O5/c10-6-4(3-13)17-8(7(6)15)12-2-1-5(14)11-9(12)16/h1-2,4,6-8,13,15H,3,10H2,(H,11,14,16)/t4-,6-,7+,8-/m1/s1 |
InChIキー |
WOUCZTLSFFROTQ-CCXZUQQUSA-N |
異性体SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)N)O |
正規SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)
![(5R,6S)-2-[(4-Chlorophenyl)amino]-5-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]-5,6-dihydro-4H-1,3-oxazin-4-one](/img/structure/B13839252.png)



![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)

![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)



![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)


